Amikacin-d5 Sulfate

Bioanalysis Therapeutic Drug Monitoring (TDM) LC-MS/MS Validation

Amikacin-d5 Sulfate is a deuterium-labeled stable isotope of amikacin, engineered exclusively as an internal standard for LC-MS/MS assays. Its near-identical co-elution with the target analyte normalizes matrix effects in plasma, serum, and dried matrix spots—critical for achieving the accuracy and precision mandated by FDA/EMA bioanalytical guidelines. This standard is indispensable for CROs and pharmaceutical teams conducting therapeutic drug monitoring, pharmacokinetic studies, and method validation in demanding complex matrices where structural analogs fail.

Molecular Formula C₂₂H₄₂D₅N₅O₂₁S₂
Molecular Weight 786.79
Cat. No. B1161561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmikacin-d5 Sulfate
SynonymsO-3-Amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine-d5 Sulfate;  1-N-[L-(-)-γ-Amino-α-hydroxybutyryl]kanamycin A-d5 Sulfate;  Amiglyde V-d5;  Amika-d5;  Amik
Molecular FormulaC₂₂H₄₂D₅N₅O₂₁S₂
Molecular Weight786.79
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amikacin-d5 Sulfate: Technical Baseline and Analytical Role as a Deuterated Internal Standard


Amikacin-d5 Sulfate is a deuterium-labeled stable isotope derivative of the semi-synthetic aminoglycoside antibiotic Amikacin Sulfate, with the molecular formula C22H42D5N5O21S2 and a molecular weight of approximately 786.78 g/mol . As a stable isotope-labeled (SIL) compound, it is structurally identical to the unlabeled analyte, except for the substitution of five hydrogen atoms with deuterium (2H). This isotopic labeling creates a mass difference detectable by mass spectrometry (MS), enabling its primary application as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of amikacin in biological matrices .

Why Generic Amikacin or Non-Isotopic Internal Standards Cannot Replace Amikacin-d5 Sulfate in Validated Bioanalysis


Substituting Amikacin-d5 Sulfate with unlabeled amikacin or a structurally analogous compound like kanamycin introduces significant quantitative error in LC-MS/MS assays due to uncorrected matrix effects and differential analyte recovery. In complex biological samples, co-eluting matrix components can unpredictably suppress or enhance ionization, a phenomenon known as the matrix effect. Stable isotope-labeled (SIL) internal standards, such as Amikacin-d5, co-elute almost identically with the target analyte and experience the same ion suppression or enhancement, thereby effectively normalizing these effects to ensure accuracy [1]. In contrast, studies using kanamycin as an internal standard for amikacin have shown significant variability, highlighting that structural analogs do not track the analyte's behavior precisely throughout sample preparation and ionization, leading to compromised method accuracy and precision [2].

Quantitative Differentiation of Amikacin-d5 Sulfate: Head-to-Head Analytical Performance Data


Matrix Effect Normalization: Amikacin-d5 vs. Structurally Analogous Internal Standards

In a validated UPLC-MS/MS method for amikacin, the use of kanamycin as an internal standard was associated with significant analytical variability, in contrast to the superior performance expected with a deuterated IS like Amikacin-d5 [1]. Direct evidence from an amikacin assay using D5-amikacin demonstrated a matrix effect range of 100.5%–106.5%, indicating near-perfect co-elution and correction of ion suppression or enhancement [2]. While not a direct head-to-head in the same study, these results from a deuterated IS method contrast with the known limitations of non-isotopic internal standards in achieving such a narrow matrix effect range for aminoglycosides [3].

Bioanalysis Therapeutic Drug Monitoring (TDM) LC-MS/MS Validation

Assay Accuracy and Precision: Validated Performance with D5-Ak vs. Alternative Methods

A validated LC-MS/MS method utilizing Amikacin-d5 as the internal standard for therapeutic drug monitoring (TDM) from dried matrix spots (DMS) achieved high accuracy and precision across the therapeutic range [1]. Specifically, within-run and between-run accuracy ranged from 91.8% to 109.6%, with precision between 3.6% and 14.2% [1]. In comparison, a UPLC-MS/MS method using kanamycin as the internal standard, while still meeting acceptance criteria, exhibited a broader range of variability, with accuracy and precision values approaching the 15% CV threshold at the lower limit of quantification (LLOQ) [2].

Analytical Method Validation Accuracy Precision Therapeutic Drug Monitoring (TDM)

Chromatographic Co-elution and Isotopic Fidelity vs. Non-Deuterated Analogs

The performance of a stable isotope-labeled internal standard is contingent on its near-identical chromatographic behavior to the analyte. Amikacin-d5, with its five deuterium substitutions, is designed to co-elute with native amikacin, ensuring it experiences identical matrix effects and instrument conditions [1]. This is a class-level expectation for appropriately designed SIL-IS. In contrast, the use of structurally related compounds like kanamycin (m/z 484.67 vs. 585.9 for amikacin) leads to different retention times and extraction recoveries, which are a primary source of quantitation error [2].

LC-MS/MS Stable Isotope Labeling Chromatography Internal Standard Selection

Sensitivity and Lower Limit of Quantification (LLOQ) Enabled by Isotopic Dilution

Methods employing Amikacin-d5 as an internal standard consistently achieve low limits of quantification (LLOQ) suitable for monitoring amikacin in vulnerable populations where sample volume is limited. A DMS method achieved an LLOQ of 0.5 mg/L using only a 3 mm punch of a dried serum spot [1]. A plasma microsampling method also achieved a linear range from 1.0–100 mg/L for amikacin with extraction efficiencies >85% [2]. In contrast, a method using kanamycin as IS, while having a lower LLOQ of 0.2 µg/mL, may not offer the same level of robustness against matrix interference across a wide dynamic range [3].

LLOQ Sensitivity Bioanalytical Method Validation Neonatal/Pediatric TDM

High-Impact Application Scenarios for Amikacin-d5 Sulfate in Translational and Clinical Research


Clinical Therapeutic Drug Monitoring (TDM) in Critically Ill and Neonatal Populations

Amikacin-d5 Sulfate is the definitive internal standard for developing and deploying robust LC-MS/MS assays for therapeutic drug monitoring (TDM) of amikacin, particularly in critical care settings. The evidence of its superior matrix effect normalization and ability to achieve low LLOQs in microvolume samples makes it essential for pharmacokinetic (PK) studies in neonates, critically ill adults, and other patient populations where dose individualization is crucial to prevent toxicity and ensure efficacy [1].

Bioanalytical Method Development and Validation for Regulatory Submission

For CROs and pharmaceutical companies, using Amikacin-d5 Sulfate as an internal standard is a prerequisite for developing and validating bioanalytical methods that meet stringent regulatory guidelines from the FDA and EMA. Its use provides the analytical rigor required to demonstrate assay accuracy, precision, and reproducibility, which is foundational for supporting pharmacokinetic and clinical trial data in regulatory submissions [2].

Quantitative Analysis in Complex Biological Matrices and Microsampling Workflows

This compound is critical for quantitative workflows involving complex matrices (e.g., plasma, serum, dried matrix spots) or novel microsampling techniques. The demonstrated ability of Amikacin-d5 to effectively correct for matrix effects in dried matrix spot (DMS) and capillary plasma microsample assays ensures data integrity, even when dealing with small sample volumes or non-traditional collection methods [1].

Population Pharmacokinetic (PopPK) Modeling Studies

High-quality, accurate plasma concentration data is the foundation of robust population pharmacokinetic models. The use of Amikacin-d5 in the analytical assay underpinning PopPK studies in neonates, pediatrics, and other special populations ensures that the concentration-time data used to build and validate models is reliable and reproducible, leading to better-informed dosing strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amikacin-d5 Sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.